molecular formula C9H11NO5S B13636605 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid

2-(2-Methoxy-5-sulfamoylphenyl)acetic acid

Cat. No.: B13636605
M. Wt: 245.25 g/mol
InChI Key: ZZIVYOYOZULOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-5-sulfamoylphenyl)acetic acid is a chemical compound with the molecular formula C9H11NO5S and a molecular weight of 245.26 g/mol It is known for its unique structure, which includes a methoxy group and a sulfamoyl group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce new functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-Methoxy-5-sulfamoylphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and sulfamoyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(2-Methoxy-5-sulfamoylphenyl)acetic acid is unique due to the presence of both methoxy and sulfamoyl groups on the phenyl ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

2-(2-methoxy-5-sulfamoylphenyl)acetic acid

InChI

InChI=1S/C9H11NO5S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

ZZIVYOYOZULOSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.